3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol
CAS No.:
Cat. No.: VC13551233
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol -](/images/structure/VC13551233.png)
Specification
Molecular Formula | C14H20O4 |
---|---|
Molecular Weight | 252.31 g/mol |
IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-ol |
Standard InChI | InChI=1S/C14H20O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,12,14-15H,4,7-10H2,1H3 |
Standard InChI Key | LESKOTFKQGXFJY-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(CCC2OCCCO2)O |
Canonical SMILES | COC1=CC=CC=C1C(CCC2OCCCO2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A 1,3-dioxane ring, a six-membered heterocycle with oxygen atoms at positions 1 and 3.
-
A propanol backbone (-CH-CH-CH-OH) linked to the dioxane ring.
-
A 2-methoxyphenyl group (ortho-methoxy-substituted benzene ring) attached to the propanol chain.
This configuration confers both polar (dioxane, hydroxyl, methoxy) and aromatic (phenyl) regions, influencing solubility and reactivity. The hydroxyl group at the terminal position of the propanol chain is a potential site for oxidation or substitution .
Table 1: Key Identifiers of 3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol
Property | Value | Source |
---|---|---|
CAS Number | 1443348-73-9 | |
Molecular Formula | ||
Molecular Weight | 252.31 g/mol | |
SMILES Notation | COC1=CC=CC=C1C(O)CCC2OCCCO2 | |
InChIKey | VPPKJRKLOKTSFK-UHFFFAOYSA-N |
Synthesis and Production
Proposed Synthetic Routes
While explicit protocols for this compound are scarce, its synthesis likely parallels methods for analogous dioxane-containing alcohols. A plausible pathway involves:
-
Formation of the 1,3-dioxane ring: Reaction of 1,3-propanediol with a carbonyl compound (e.g., 2-methoxybenzaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) .
-
Introduction of the propanol chain: Grignard reaction or nucleophilic addition to extend the carbon chain, followed by reduction to yield the alcohol .
Alternative approaches may involve reducing the corresponding ketone, 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one (PubChem CID: 14431130), using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) .
Industrial Considerations
Scale-up production would require optimizing:
-
Catalyst efficiency to minimize side reactions.
-
Purification techniques (e.g., column chromatography, recrystallization) to isolate the product from diastereomers or byproducts .
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one .
-
Reduction: Further reduction of the ketone derivative back to the alcohol is achievable with NaBH .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group may undergo nitration or halogenation at the para position relative to the methoxy group, guided by its directing effects. For example, bromination with Br/FeBr could introduce a bromine atom at the 5-position of the phenyl ring.
Nucleophilic Reactions
The dioxane ring’s oxygen atoms can participate in hydrogen bonding or act as weak nucleophiles in acid-catalyzed ring-opening reactions, though the ring’s stability under mild conditions limits such transformations .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison with Related Compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol | Alcohol functional group | |
3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one | Ketone instead of alcohol | |
1-(4-Methoxyphenyl)-1-propanol | Lacks dioxane ring |
The presence of the dioxane ring in the target compound enhances steric bulk and polarity compared to simpler arylpropanols, potentially altering its pharmacokinetic profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume